3-Amino-1-methyl-5-methylthio-1,2,4-triazole
Overview
Description
3-Amino-1-methyl-5-methylthio-1,2,4-triazole is a heterocyclic compound with the molecular formula C5H9N3S and a molecular weight of 143.21 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a methylthio group attached to a triazole ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is known to interact with various biological targets due to its structural properties .
Mode of Action
3-Amino-1-methyl-5-methylthio-1,2,4-triazole is known to condense with chloro-, bromo-, and nitro-substituted 2-hydroxybenzaldehyde to yield triazole derived Schiff base ligands . It also acts as an efficient electrolyte additive in dye-sensitized solar cells .
Biochemical Pathways
It has been used in the synthesis of heterocyclic disperse azo dyes based on 8-hydroxyquinoline .
Result of Action
It is known to yield triazole derived schiff base ligands when condensed with chloro-, bromo-, and nitro-substituted 2-hydroxybenzaldehyde .
Action Environment
It is known that the compound is a white crystalline solid with low solubility in water but can dissolve in organic solvents .
Biochemical Analysis
Biochemical Properties
3-Amino-1-methyl-5-methylthio-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been found to interact with enzymes involved in the synthesis of heterocyclic compounds, such as those used in the production of Schiff base ligands . These interactions are primarily based on the compound’s ability to form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, this compound is used as an electrolyte additive in dye-sensitized solar cells, demonstrating its versatility in biochemical applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit chlorophyll synthesis in plants, leading to chlorotic leaves and albino plants . This inhibition is a result of the compound’s interaction with enzymes involved in chlorophyll biosynthesis, demonstrating its impact on cellular metabolism and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to form stable complexes with metal ions, which can then participate in catalytic processes . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . These threshold effects highlight the importance of careful dosage control when using the compound in biochemical research and applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, its interaction with enzymes involved in the synthesis of heterocyclic compounds can affect the overall metabolic balance, leading to changes in metabolite levels and metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins, which facilitate its localization and accumulation in specific cellular compartments . This transport mechanism ensures that the compound reaches its target sites within the cell, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows the compound to interact with specific biomolecules and participate in localized biochemical processes, enhancing its overall efficacy and specificity.
Preparation Methods
3-Amino-1-methyl-5-methylthio-1,2,4-triazole can be synthesized through several methods:
Chemical Reactions Analysis
3-Amino-1-methyl-5-methylthio-1,2,4-triazole undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives.
Scientific Research Applications
3-Amino-1-methyl-5-methylthio-1,2,4-triazole has several scientific research applications:
Comparison with Similar Compounds
3-Amino-1-methyl-5-methylthio-1,2,4-triazole can be compared with other similar compounds:
Similar Compounds: Compounds such as 3-Amino-5-methylthio-1,2,4-triazole, 3-Amino-1,2,4-triazole, and 2-Amino-5-phenyl-1,3,4-thiadiazole.
Uniqueness: The presence of both a methyl and a methylthio group on the triazole ring makes this compound unique.
Properties
IUPAC Name |
1-methyl-5-methylsulfanyl-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S/c1-8-4(9-2)6-3(5)7-8/h1-2H3,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBGCSIFUKEXTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335078 | |
Record name | 3-Amino-1-methyl-5-methylthio-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84827-78-1 | |
Record name | 3-Amino-1-methyl-5-methylthio-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 84827-78-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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